molecular formula C20H16BrNO3S B5970210 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide

Cat. No.: B5970210
M. Wt: 430.3 g/mol
InChI Key: YLGKJSAOVDGZSV-UHFFFAOYSA-N
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Description

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromobenzoyl group attached to a benzenesulfonamide structure

Properties

IUPAC Name

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3S/c1-14-7-8-16(20(23)15-9-11-17(21)12-10-15)13-19(14)26(24,25)22-18-5-3-2-4-6-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGKJSAOVDGZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzoyl chloride and 2-methyl-N-phenylbenzenesulfonamide.

    Reaction: The 4-bromobenzoyl chloride is reacted with 2-methyl-N-phenylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.

    Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include sulfone derivatives.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
  • 5-(4-fluorobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
  • 5-(4-methylbenzoyl)-2-methyl-N-phenylbenzenesulfonamide

Uniqueness

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

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